molecular formula C30H48O3 B12106357 Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Cat. No.: B12106357
M. Wt: 456.7 g/mol
InChI Key: CLOUCVRNYSHRCF-UHFFFAOYSA-N
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Description

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, is a lupane-type triterpenoid characterized by a pentacyclic skeleton with a hydroxyl group at the C-3 position (α-configuration) and a carboxyl group at C-27. This structural arrangement distinguishes it from more common lupane derivatives like betulinic acid (C-28 carboxyl group) . The compound has been isolated from plants such as Hyptis suaveolens and Pulsatilla species, where it contributes to pharmacological activities, including anti-inflammatory and insulin-sensitizing effects . Its stereochemistry and carboxyl group positioning influence its solubility, bioavailability, and target interactions, making it a subject of interest in natural product drug discovery.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)

InChI Key

CLOUCVRNYSHRCF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C

Origin of Product

United States

Preparation Methods

Source Identification and Extraction Protocols

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, is naturally found in select plant species, notably within the Boswellia genus. For instance, Boswellia sacra has been identified as a primary source, with the compound isolated via solvent extraction. The process typically involves maceration of plant material in methanol or ethanol, followed by sequential fractionation using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Key Parameters:

  • Solvent Selection : Methanol achieves higher extraction efficiency (≈85%) compared to ethanol (≈72%) due to better solubility of triterpenoids.

  • Temperature : Optimal extraction occurs at 40–50°C, balancing yield and compound stability.

  • Purity : Final isolation via HPLC with a C18 column yields ≥95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Challenges in Natural Extraction

Despite its feasibility, natural extraction faces limitations:

  • Low Yield : Plant sources contain the compound in trace amounts (0.02–0.05% dry weight), necessitating large biomass volumes.

  • Stereochemical Variability : Co-occurrence of 3β-hydroxy analogs complicates isolation, requiring advanced chiral separation methods.

Chemical Synthesis via Selective Oxidation

Substrate Selection and Reaction Design

Betulin, a widely available lupane triterpenoid, serves as the primary substrate for chemical synthesis. The conversion of betulin to 3α-hydroxy-lup-20(29)-en-27-oic acid involves selective oxidation of the C-28 hydroxyl group while preserving the C-3α-hydroxyl configuration.

Catalytic Oxidation with 2-N-Azaadamantane-N-Oxyl Radical

A patented method (CN103408629A) employs 2-N-azaadamantane-N-oxyl radical as a catalyst, sodium bromide as an additive, and trichloroisocyanuric acid (TCCA) as a nonmetal oxidant under alkaline conditions (pH 8–9).

Reaction Conditions:

ParameterValue
Temperature0–10°C
SolventEthyl butyrate
Catalyst Loading2.1–2.2 mol%
Reaction Time1.5–2 hours
Yield70–72%

Advantages:

  • Stereochemical Fidelity : Avoids racemization at C-3 due to mild conditions.

  • Scalability : One-pot synthesis simplifies industrial adaptation.

Comparative Analysis of Oxidants

Alternative oxidants, such as Jones reagent (CrO3/H2SO4), have been tested but result in lower yields (≈50%) and undesired side reactions, including C-3 hydroxyl group oxidation.

Biocatalytic Modifications

Enzymatic Oxidation Systems

Biocatalysis offers an eco-friendly alternative to traditional synthesis. Cytochrome P450 monooxygenases and laccase-mediator systems have been explored for regioselective oxidation of lupane triterpenoids.

Laccase-Mediated Oxidation

A laccase from Trametes versicolor, coupled with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a mediator, oxidizes betulin to 3α-hydroxy-lup-20(29)-en-27-oic acid in aqueous buffer (pH 5.0) at 30°C.

Performance Metrics:

  • Conversion Rate: 65–68%

  • Selectivity: >90% for C-28 oxidation

  • Sustainability: Eliminates heavy metal waste.

Derivatization and Functionalization

Esterification at C-28

The carboxylic acid group at C-28 enables esterification to enhance bioavailability. A common protocol involves reacting the acid with ethanol in the presence of boron trifluoride etherate (BF3·Et2O):

Procedure:

  • Reagents : 3α-hydroxy-lup-20(29)-en-27-oic acid (1 eq), BF3·Et2O (10 eq), ethanol (excess).

  • Conditions: Reflux at 80°C for 20–24 hours.

  • Workup : Precipitation with sodium carbonate, followed by recrystallization (CHCl3/MeOH).

  • Yield : 75–80%.

Carbamate Derivatives

Introducing carbamate groups at C-3 enhances anticancer activity. For example, reaction with 4-nitrophenyl chloroformate yields a carbamate intermediate, which is subsequently treated with amines:

Example Synthesis:

  • Reagents : 3α-hydroxy-lup-20(29)-en-27-oic acid, 4-nitrophenyl chloroformate, triethylamine (TEA), morpholine.

  • Conditions : Room temperature, anhydrous acetonitrile.

  • Outcome : 3-(morpholine-4-carboxamido) derivative with 82% yield.

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Natural Extraction0.02–0.05≥95LowHigh (biomass use)
Chemical Oxidation70–72≥98HighModerate
Biocatalysis65–68≥90ModerateLow
Esterification75–80≥97HighModerate

Stereochemical Considerations

The 3α-hydroxy configuration is thermodynamically less stable than the 3β-form, necessitating precise reaction control. Chemical oxidation methods using bulky catalysts (e.g., 2-N-azaadamantane-N-oxyl) favor α-face selectivity by steric hindrance .

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may have different biological activities .

Scientific Research Applications

Biological Activities

Lup-20(29)-en-27-oic acid exhibits a variety of biological activities which contribute to its potential applications:

  • Anticancer Activity :
    • Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of 3β-hydroxy-lup-20(29)-en-28-oic acid showed pronounced cytotoxicity in antiangiogenic assays and against cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer) .
    • A specific study reported that synthesized analogues exhibited significant cytotoxic activity with low half-maximal lethal concentration (LC50) values, indicating their potential as anticancer agents .
  • Antimicrobial Properties :
    • Research has indicated that lupane-type triterpenes possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
  • Anti-inflammatory Effects :
    • The compound has been associated with anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
  • Antioxidant Activity :
    • Studies have highlighted the antioxidant properties of lupane triterpenes, which can protect cells from oxidative stress, a factor involved in many chronic diseases .

Synthesis and Derivatives

The synthesis of lup-20(29)-en-27-oic acid can be achieved through various methods, including the extraction from natural sources or chemical synthesis from precursor compounds. The versatility of this compound allows for the development of numerous derivatives that enhance its biological activity.

Compound Name Structural Features Biological Activity
Betulinic Acid3-Hydroxy at C-3Stronger antitumor activity
Oleanolic AcidPentacyclic structure with hydroxyl groupsMore potent anti-inflammatory properties
Ursolic AcidSimilar pentacyclic structureKnown for muscle-building effects

Case Studies

  • Cytotoxic Evaluation :
    • A study conducted on synthesized derivatives of 3β-hydroxy-lup-20(29)-en-28-oic acid revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as new anticancer agents .
  • Antimicrobial Efficacy :
    • In a comparative study, the antimicrobial activity of lupane triterpenes was assessed against multiple bacterial strains. The results indicated that certain derivatives had enhanced activity compared to the parent compound .
  • Mechanistic Insights :
    • Another investigation focused on the mechanisms through which 3β-hydroxy-lup-20(29)-en-28-oic acid exerts its effects on cellular pathways involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of lupane triterpenoids are highly sensitive to structural variations. Below is a comparative analysis of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, with key analogues:

Position of Carboxyl Group

  • Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)- : Carboxyl at C-27. This rare feature enhances its specificity in modulating glucose metabolism, as seen in its insulin-sensitizing effects in adipocytes .
  • Betulinic Acid (3β-hydroxy-lup-20(29)-en-28-oic acid) : Carboxyl at C-28. Widely studied for anticancer activity via mitochondrial apoptosis induction. The C-28 carboxyl group improves solubility and bioavailability compared to C-27 variants .
  • 3β-Hydroxy-27-(4-hydroxy-3-methoxy-E-cinnamoyloxy)-lup-20(29)-en-28-oic acid: Carboxyl at C-28 with a cinnamoyl ester at C-27.

Stereochemistry of Hydroxyl Groups

  • 3α-Hydroxy vs. 3β-Hydroxy : The α-configuration in Lup-20(29)-en-27-oic acid may reduce steric hindrance in binding to enzymes like caspase-3, compared to the β-configuration in betulinic acid. This difference is critical in apoptosis pathways .
  • 3-Epihydroxy Lup-20(29)-en-19(28)-olide : Epimerization at C-3 (α→β) and lactone formation at C-19/C-28. This derivative showed enhanced topoisomerase IIα inhibition (IC₅₀ = 8.2 µM) compared to its precursor, betulinic acid .

Functional Group Modifications

  • Glycosylation: 23-Hydroxy-3β-[O-α-L-arabinopyranosyl]lup-20(29)-en-28-oic acid 28-O-β-D-glucopyranosyl ester: Glycosylation at C-3 and C-28 improves water solubility but reduces cytotoxicity against cancer cells (IC₅₀ > 50 µM in colorectal cancer) compared to aglycones .
  • Esterification/Acylation :
    • 3β-Acetoxy-27-[(4-hydroxybenzoyl)oxy]lup-20(29)-en-28-oic acid : Acyl groups at C-3 and C-27 enhance cytotoxicity (IC₅₀ = 12.4 µM in gastric cancer) by promoting hydrophobic interactions with cellular targets .

Bioactivity Profiles

Compound Key Structural Features Notable Bioactivities Reference
Lup-20(29)-en-27-oic acid, 3α-OH C-27 carboxyl, C-3α-OH Insulin sensitization, anti-inflammatory
Betulinic Acid C-28 carboxyl, C-3β-OH Anticancer (apoptosis induction)
6α-Hydroxy-lup-20(29)-en-3-on-28-oic acid C-28 carboxyl, C-6α-OH, C-3 ketone Enhances glucose uptake in muscle cells
3β-Acetoxy-27-(4-hydroxybenzoyl)lup-20(29)-en-28-oic acid C-28 carboxyl, acylated C-3 and C-27 Cytotoxic (gastric cancer)

Biological Activity

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, also known as Lupeolic acid , is a triterpenoid compound with significant biological activities that have been explored in various studies. This article synthesizes the existing research on the biological effects of this compound, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties.

PropertyValue
Molecular Formula C30_{30}H48_{48}O3_3
Molecular Weight 456.70 g/mol
CAS Number 198014-94-7
Density 1.1 g/cm³
Boiling Point 550 °C

1. Anti-Cancer Activity

Lupeolic acid has demonstrated notable anti-cancer properties in various studies. One key study investigated its effects on cancer cell lines and found that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism appears to involve the modulation of several signaling pathways associated with cell survival and apoptosis.

For instance, a study reported that Lupeolic acid significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspases and the alteration of mitochondrial membrane potential . Additionally, it was shown to inhibit the growth of tumor cells induced by polycyclic aromatic hydrocarbons (PAHs), particularly in rat models .

2. Anti-Inflammatory Effects

The anti-inflammatory potential of Lupeolic acid has been substantiated through multiple in vitro studies. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages. This effect is likely mediated by the inhibition of NF-κB activation, a key transcription factor involved in inflammatory responses .

A recent study highlighted that Lupeolic acid effectively downregulated the expression of inflammatory mediators and improved cellular viability in macrophages exposed to inflammatory stimuli . The compound's ability to modulate oxidative stress markers further supports its role as an anti-inflammatory agent.

3. Antioxidant Activity

Lupeolic acid exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage caused by oxidative stress. Research indicates that it enhances the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), thereby mitigating oxidative damage in cells exposed to harmful agents .

In a controlled study involving rats treated with DMBA (a known carcinogen), Lupeolic acid treatment led to restored activities of detoxification enzymes and reduced oxidative stress markers, demonstrating its potential for protecting against chemically induced toxicity .

Study Overview: Anti-Cancer Effects

  • Objective: To evaluate the anti-cancer properties of Lupeolic acid.
  • Method: In vitro assays on breast cancer cell lines.
  • Findings: Significant reduction in cell viability and induction of apoptosis via caspase activation.

Study Overview: Anti-Inflammatory Mechanism

  • Objective: To investigate the anti-inflammatory effects on LPS-stimulated macrophages.
  • Method: Measurement of cytokine levels post-treatment with Lupeolic acid.
  • Findings: Decreased secretion of TNF-α and IL-1β; inhibition of NF-κB pathway activation.

Study Overview: Antioxidant Activity

  • Objective: To assess the antioxidant effects in DMBA-treated rats.
  • Method: Evaluation of enzyme activities related to oxidative stress.
  • Findings: Restoration of SOD and CAT activities; reduced levels of lipid peroxidation products.

Q & A

Q. What analytical approaches address discrepancies in NMR data between synthetic batches?

  • Methodological Answer: Compare 13C NMR chemical shifts across batches, focusing on carbons near functional groups (e.g., C-3 hydroxyl). Use heteronuclear single-quantum coherence (HSQC) to resolve overlapping signals. Contradictions may arise from solvent polarity or impurities—re-purify samples and re-analyze .

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